4,4'-Vinylidenebis(N,N-dimethylaniline)
Overview
Description
4,4’-Vinylidenebis(N,N-dimethylaniline) is an organic compound with the molecular formula C18H22N2. It is known for its unique structure, which consists of two N,N-dimethylaniline groups connected by a vinylidene bridge. This compound is often used in various chemical reactions and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Vinylidenebis(N,N-dimethylaniline) can be synthesized through several methods. One common approach involves the reaction of 4,4’-bis(dimethylamino)benzophenone with methyltriphenylphosphonium bromide in the presence of a strong base like methyl lithium. The reaction is typically carried out in a solvent such as tetrahydrofuran at low temperatures (around 0°C) and requires careful control of reaction conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 4,4’-Vinylidenebis(N,N-dimethylaniline) often involves large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4,4’-Vinylidenebis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4,4’-Vinylidenebis(N,N-dimethylaniline) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, polymers, and other materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of 4,4’-Vinylidenebis(N,N-dimethylaniline) involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The vinylidene bridge and the dimethylaniline groups play crucial roles in its binding affinity and specificity. The pathways involved often include electron transfer processes and the formation of reactive intermediates .
Comparison with Similar Compounds
4,4’-Vinylidenebis(N,N-dimethylaniline) can be compared with other similar compounds such as:
4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but with a methylene bridge instead of a vinylidene bridge.
4,4’-Ethylenebis(N,N-dimethylaniline): Contains an ethylene bridge, leading to different reactivity and applications.
4,4’-Isopropylidenebis(N,N-dimethylaniline): Features an isopropylidene bridge, which affects its chemical properties and uses
These comparisons highlight the unique properties of 4,4’-Vinylidenebis(N,N-dimethylaniline), particularly its stability and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
4-[1-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-14(15-6-10-17(11-7-15)19(2)3)16-8-12-18(13-9-16)20(4)5/h6-13H,1H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWITNNIJDLPLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064718 | |
Record name | Benzenamine, 4,4'-ethenylidenebis[N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7478-69-5 | |
Record name | 4,4′-Ethenylidenebis[N,N-dimethylbenzenamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7478-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Michler's ethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007478695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Michlerhs ethylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401519 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 4,4'-ethenylidenebis[N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4,4'-ethenylidenebis[N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-vinylidenebis(N,N-dimethylaniline) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.440 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MICHLER'S ETHYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R30ZAL17Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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